molecular formula C13H17ClN2O B2547847 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride CAS No. 2243514-22-7

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride

Cat. No.: B2547847
CAS No.: 2243514-22-7
M. Wt: 252.74
InChI Key: UKNWELNQGYKRGI-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine; hydrochloride is a synthetic carbazole derivative with a primary amine group at the 1-position, a methoxy substituent at the 6-position, and a partially hydrogenated tetracyclic scaffold. The hydrochloride salt enhances its solubility and stability for pharmacological studies. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.74 g/mol (CAS: 812649-09-5) .

Key structural features include:

  • Tetracyclic framework: The 2,3,4,9-tetrahydro-1H-carbazole core provides rigidity and conformational bias, critical for target engagement .
  • Primary amine: Essential for membrane permeation and accumulation in bacterial cells, as demonstrated in studies on similar carbazol-1-amine derivatives .
  • Methoxy group: Electron-donating substituents at the 6-position enhance potency by influencing electronic properties .

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12;/h5-7,11,15H,2-4,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNWELNQGYKRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243514-22-7
Record name 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride typically involves the reaction of 6-methoxy-1-tetralone with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group to an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbazole derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex carbazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The biological activity of carbazol-1-amine derivatives is highly sensitive to substitutions on the aromatic rings and modifications to the core scaffold. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents/Modifications Key Activity Findings Reference
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (Compound 1) 6-Nitro group, primary amine at 1-position Activates CpxRA with EC₅₀ = 3.2 µM; nitro group is dispensable, but primary amine is critical .
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride 6-Chloro group, primary amine at 1-position Lower potency (EC₅₀ > 10 µM) compared to methoxy derivatives; chloro substituent reduces electron density .
Compound 21 (C-ring deconstructed) Simplified scaffold lacking C-ring 10-fold loss in activity (EC₅₀ = 50 µM); confirms C-ring’s role in conformational bias .
(S)-26 (Chiral derivative) 6-Chloro, (S)-configured amine Improved target engagement (EC₅₀ = 1.5 µM) due to stereochemical alignment .
AL682 6-Chloro, phenethyl side chain Antimicrobial activity against E. coli (MIC = 8 µg/mL); side chain enhances membrane interaction .

Functional Group Impact

  • Primary amine : Removal of the 1-amine (e.g., compound 33) abolishes bacterial accumulation, highlighting its role in porin-mediated transport .
  • Electron-withdrawing groups : Nitro or chloro substituents at the 6-position reduce potency compared to methoxy, likely due to unfavorable electronic effects on target binding .
  • Stereochemistry : Enantiomers (e.g., (R)- vs. (S)-THCz-1) exhibit divergent activities, with (S)-configured derivatives showing superior efficacy .

Critical Research Findings

  • C-ring necessity : Deconstruction of the C-ring (compound 21) reduces cytotoxicity but diminishes activity, suggesting the scaffold stabilizes ligand-target interactions .
  • Bacterial accumulation: Primary amine-containing derivatives (e.g., compound 6) accumulate 5-fold more in E. coli than des-amino analogs, as shown by mass spectrometry .
  • Structure-activity relationship (SAR) : Methoxy > nitro > chloro in substituent hierarchy for CpxRA activation, with EC₅₀ values ranging from 1.5 µM (optimized derivatives) to >50 µM (deconstructed scaffolds) .

Biological Activity

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine; hydrochloride (CAS Number: 812649-09-5) is a compound belonging to the carbazole family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is C13H16N2O, with a molecular weight of 216.28 g/mol. The compound features a methoxy group at the 6-position and an amine group at the 1-position of the carbazole ring system. The structure is crucial for its biological activity, influencing interactions with biological targets.

Structural Information

PropertyValue
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
SMILESCOC1=CC2=C(C=C1)NC3=C2CCCC3N
InChI KeyIZRMVZJKULAOME-UHFFFAOYSA-N
CAS Number812649-09-5

Neuroprotective Effects

Carbazole derivatives are also being investigated for their neuroprotective properties. The mechanism often involves the modulation of neurotransmitter systems and antioxidant activity:

  • Mechanism : Compounds similar to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine have been shown to protect neuronal cells from oxidative stress and apoptosis by scavenging free radicals and enhancing neurotrophic factor signaling.

Study on Anticancer Activity

A study evaluating various carbazole derivatives found that compounds with a methoxy substitution exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study reported IC50 values ranging from 5 to 20 µM for these compounds, indicating their potential as anticancer agents .

Neuroprotective Study

In a neuroprotection assay using SH-SY5Y neuroblastoma cells exposed to oxidative stress, carbazole derivatives showed significant protective effects. The study highlighted that compounds with hydrophilic substituents were more effective in reducing cell death compared to their hydrophobic counterparts .

The biological activity of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell cycle progression.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death.
  • Antioxidant Activity : Scavenging reactive oxygen species (ROS) reduces oxidative stress in cells.

Q & A

Q. What are the standard synthetic protocols for preparing 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride?

The compound is synthesized via a two-step process:

  • Step 1 : Cyclization of hydrazone derivatives under acidic conditions (1 M HCl, 120°C) to form the carbazole core, yielding 32–66% .
  • Step 2 : Reductive amination using NH4_4OAc and NaCNBH3_3 in methanol at 60°C to introduce the amine group, achieving 73–94% yield . The hydrochloride salt is typically formed during purification or by direct treatment with HCl in the final step.

Q. How is the purity and structural integrity of this compound verified in academic settings?

  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and X-ray crystallography for resolving bond angles and stereochemistry .
  • Crystallographic Data : The carbazole core exhibits non-planarity with a dihedral angle of 1.69° between benzene and pyrrole rings, and intermolecular hydrogen bonds (C2–H2A···O2, N9–H9···O1) stabilize the crystal structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt?

  • Key Variables : Adjust HCl concentration (1–2 M), extend reflux time (2–4 hours), or use ethanol instead of methanol for recrystallization to enhance salt stability .
  • Yield Monitoring : Track intermediates via Thin-Layer Chromatography (TLC) and optimize column chromatography (e.g., silica gel with 95:5 petroleum ether-ethyl acetate) to minimize byproducts .

Q. What methodological strategies are recommended for designing analogs in structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the methoxy group (position 6) or introduce halogens/alkyl chains to the carbazole core to assess steric and electronic effects on biological activity .
  • Functional Group Interconversion : Replace the amine group with amides or sulfonamides to evaluate binding affinity changes in target enzymes .

Q. How can computational methods complement experimental data in analyzing structural contradictions?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict dihedral angles and hydrogen-bonding patterns, comparing results with crystallographic data to resolve discrepancies .
  • Molecular Dynamics Simulations : Model solvent interactions to explain variations in reported yields or crystallization behavior under different lab conditions .

Q. What are the critical considerations for resolving contradictions in hydrogen-bonding patterns across studies?

  • Data Normalization : Compare crystallographic datasets (e.g., Cambridge Structural Database) to identify outliers in hydrogen-bond distances or angles.
  • Environmental Factors : Assess the impact of crystallization solvents (e.g., ethanol vs. acetonitrile) on intermolecular interactions, as polar solvents may stabilize specific H-bond networks .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Dihedral Angle (Benzene-Pyrrole)1.69°
Hydrogen BondsC2–H2A···O2 (2.42 Å), N9–H9···O1 (2.01 Å)
Crystal SystemMonoclinic

Q. Table 2. Synthetic Optimization Variables

VariableOptimal RangeImpact on Yield
HCl Concentration1.5–2.0 MIncreases salt formation efficiency
Reflux Temperature120–130°CReduces cyclization time
Recrystallization SolventEthanol (95%)Enhances crystal purity

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